molecular formula C22H18N4O4S B3018617 3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid CAS No. 714238-44-5

3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid

Cat. No. B3018617
CAS RN: 714238-44-5
M. Wt: 434.47
InChI Key: WMOMRTBRBCLZCA-UHFFFAOYSA-N
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Description

The compound 3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid is a derivative of quinoxaline, a heterocyclic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related quinoxaline derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives is catalyzed by 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Brønsted ionic liquid, under solvent-free conditions, which suggests a potential route for environmentally friendly synthesis methods for related compounds . Additionally, the synthesis of 2-(pyrrol-3-yl)benzimidazoles from 3-(α-aminobenzyl)quinoxalin-2(1H)-one indicates that rearrangements and ring contractions can be part of the synthetic pathway for quinoxaline derivatives .

Molecular Structure Analysis

Quinoxaline derivatives often exhibit complex molecular structures with multiple functional groups that can interact with various biological targets. The presence of substituents such as trifluoromethyl groups can significantly alter the electronic properties of the molecule, as seen in the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines . These structural modifications can be crucial for the binding affinity and selectivity of the compound towards specific enzymes or receptors.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, including condensation, rearrangement, and substitution. The synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines involves the introduction of amino, bromo, chloro, and other substituents, showcasing the versatility of quinoxaline chemistry . These reactions are essential for creating a diverse library of compounds for biological screening and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of a sulfonic acid group can increase solubility in water, which is beneficial for biological applications. The presence of electron-withdrawing or electron-donating groups can affect the acidity, basicity, and overall reactivity of the compound. The synthesis of benzoxazolylalanine derivatives as chemosensors indicates that quinoxaline derivatives can have specific interactions with metal ions, which could be relevant for the development of new materials or analytical methods .

Scientific Research Applications

Fluorescence Sensing

One significant application is in the development of fluorescence sensors. For instance, fluorescein-based dyes derivatized with aminoquinoline, similar in structure to the compound , have been prepared for sensing Zn(II) ions. These compounds, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a large dynamic range for fluorescence enhancements upon Zn(II) coordination. Such properties make them highly selective for Zn(II) over biologically relevant concentrations of various metals, thus serving as efficient sensors for Zn(II) in biological systems (Nolan et al., 2005).

Synthesis of Heterocyclic Compounds

Another area of application is in the synthesis of heterocyclic compounds. A related study involved the synthesis of propeller-shaped mesomeric betaines from reactions involving quinoline and benzoic acid derivatives. These molecules, due to their unique structural features, exhibit properties of cross-conjugated systems, which could be of interest in materials science and organic electronics (Schmidt et al., 2019).

Catalysis and Asymmetric Synthesis

In catalysis and asymmetric synthesis, phosphine ligands with quinoxaline and benzoic acid moieties have been prepared and applied in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands exhibited excellent enantioselectivities and high catalytic activities, demonstrating the utility of quinoxaline derivatives in facilitating asymmetric synthesis (Imamoto et al., 2012).

Biological Activity Studies

There is also considerable interest in the exploration of the biological activities of compounds bearing quinoxaline and benzoic acid moieties. For example, the synthesis and evaluation of thiosemicarbazide, thiourea, bisthiourea, benzoazole derivatives containing the quinoxalin-2-yl moiety for their in vitro antibacterial and antifungal activities highlights the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2003).

Drug Discovery and Pharmacological Applications

Additionally, in drug discovery and pharmacology, derivatives of quinoxaline and benzoic acid have been investigated for their potential as neuroprotectants and enzyme inhibitors. For instance, compounds with structural similarities have been evaluated for their neuroprotective properties against cerebral ischemia, showcasing the therapeutic potential of quinoxaline derivatives in neurological conditions (Sheardown et al., 1990).

Mechanism of Action

Target of Action

The primary target of the compound “3-((3-(3-methylphenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid” is Lactate Dehydrogenase A (LDHA) . LDHA is an enzyme that catalyzes the inter-conversion of pyruvate and lactate. It plays a crucial role in the process of aerobic glycolysis, often observed in cancer cells .

Mode of Action

This compound acts as an NADH-competitive LDHA inhibitor . It binds to the LDHA enzyme and inhibits its activity, thereby disrupting the process of aerobic glycolysis in cancer cells . The compound has been optimized to have LDHA inhibitory potencies as low as 2 nM and exhibits 10 to 80-fold selectivity over LDHB .

Biochemical Pathways

The inhibition of LDHA by this compound affects the glycolysis pathway and the citric acid cycle . The compound’s action leads to a decrease in lactate production rates and an increase in oxygen consumption rates in cancer cells . This suggests a shift from aerobic glycolysis to mitochondrial oxidative phosphorylation . The compound also causes an increase in intracellular concentrations of glycolysis and citric acid cycle intermediates, indicating enhanced Krebs cycle activity and blockage of cytosolic glycolysis .

Result of Action

The compound’s action leads to profound metabolic alterations in carcinoma cells . It rapidly and significantly inhibits lactate production rates in multiple cancer cell lines, including hepatocellular and breast carcinomas . Treatment with these compounds also potentiates PKM2 activity and promotes apoptosis in carcinoma cells .

Action Environment

The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. These might include the hypoxic conditions often found in tumor microenvironments, which can affect the expression levels of LDHA and LDHB . .

Future Directions

Given its potential as an LDHA inhibitor, “3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid” could be further studied for its potential anticancer properties. More research could be done to fully understand its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings .

properties

IUPAC Name

3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-6-4-9-17(12-14)31(29,30)26-21-20(24-18-10-2-3-11-19(18)25-21)23-16-8-5-7-15(13-16)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOMRTBRBCLZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid

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